molecular formula C8H14F3N B3302559 N-(2,2,2-trifluoroethyl)cyclohexanamine CAS No. 917771-47-2

N-(2,2,2-trifluoroethyl)cyclohexanamine

Cat. No.: B3302559
CAS No.: 917771-47-2
M. Wt: 181.2 g/mol
InChI Key: AFGPBZDWGNBFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,2,2-trifluoroethyl)cyclohexanamine” is a chemical compound with the molecular formula C8H14F3N and a molecular weight of 181.2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexanamine ring with a trifluoroethyl group attached to the nitrogen atom . The SMILES notation for this compound is FC(F)(F)CNC1CCCCC1 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . More detailed physical and chemical properties are not available at this time.

Safety and Hazards

The safety data sheet for “N-(2,2,2-trifluoroethyl)cyclohexanamine” suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

“N-(2,2,2-trifluoroethyl)cyclohexanamine” and similar fluorine-containing compounds have potential applications in various fields, including medicinal chemistry, pesticides, and functional materials . The special properties of fluorine atoms have led to an increasing number of applications for fluorine-containing organic compounds . Future research may focus on the development of new synthesis methods and applications for these compounds.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h7,12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGPBZDWGNBFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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